REACTION_CXSMILES
|
I([O-])(=O)(=O)=[O:2].[Na+].[CH2:7]([CH:11]1[CH2:15][S:14][CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10]>O>[CH2:7]([CH:11]1[CH2:15][S:14](=[O:2])[CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1CCSC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The NaIO3 which precipitated during the reaction
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with two 40-ml portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CCS(=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |